7-Aminoheptanoic acid hydrochloride 7-Aminoheptanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 62643-56-5
VCID: VC21207323
InChI: InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
SMILES: C(CCCN)CCC(=O)O.Cl
Molecular Formula: C7H16ClNO2
Molecular Weight: 181.66 g/mol

7-Aminoheptanoic acid hydrochloride

CAS No.: 62643-56-5

Cat. No.: VC21207323

Molecular Formula: C7H16ClNO2

Molecular Weight: 181.66 g/mol

* For research use only. Not for human or veterinary use.

7-Aminoheptanoic acid hydrochloride - 62643-56-5

Specification

CAS No. 62643-56-5
Molecular Formula C7H16ClNO2
Molecular Weight 181.66 g/mol
IUPAC Name 7-aminoheptanoic acid;hydrochloride
Standard InChI InChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
Standard InChI Key RMYDYIDGGSILID-UHFFFAOYSA-N
SMILES C(CCCN)CCC(=O)O.Cl
Canonical SMILES C(CCCN)CCC(=O)O.Cl

Introduction

Chemical Identity and Properties

7-Aminoheptanoic acid hydrochloride is a derivative of heptanoic acid, featuring an amino group at the seventh carbon position and existing in a hydrochloride salt form. It is classified as an ω-amino acid, characterized by having the amino group at the terminal carbon of the aliphatic chain. The compound is solid at room temperature and exhibits enhanced solubility in aqueous environments due to its hydrochloride salt formation.

Basic Chemical Information

The compound possesses distinct chemical identifiers that facilitate its recognition and classification in scientific databases and literature.

ParameterValue
Chemical FormulaC7H16ClNO2
Molecular Weight181.66 g/mol
CAS Number62643-56-5
IUPAC Name7-aminoheptanoic acid;hydrochloride
InChIInChI=1S/C7H15NO2.ClH/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);1H
Canonical SMILESC(CCCN)CCC(=O)O.Cl

Table 1: Chemical identifiers of 7-Aminoheptanoic acid hydrochloride

Structural Features

The molecular structure of 7-Aminoheptanoic acid hydrochloride can be represented by the linear formula H2N(CH2)6CO2H·HCl. This structure reveals two key functional groups:

  • An amino group (-NH2) at the terminal (seventh) carbon position

  • A carboxylic acid group (-COOH) at the opposite end of the carbon chain

The hydrochloride component forms an ionic bond with the amino group, resulting in a positively charged ammonium group that enhances water solubility while maintaining chemical stability.

Synthesis and Preparation Methods

7-Aminoheptanoic acid hydrochloride can be synthesized through various chemical processes, with methods tailored to specific requirements and scales of production.

Laboratory Synthesis

In laboratory settings, the compound is typically synthesized through reactions involving precursors such as brominated heptanoic acids. The synthesis often involves a multi-step process that includes protection and deprotection of functional groups to ensure selective reactions.

Industrial Production

Industrial production of 7-Aminoheptanoic acid hydrochloride employs large-scale synthesis techniques designed to maximize yield and purity. These processes typically include:

  • Initial reaction to establish the carbon framework

  • Introduction of functional groups at specific positions

  • Conversion to the hydrochloride salt form

  • Purification and crystallization to obtain the final product

Bioconversion Methods

Alternative to traditional chemical synthesis, bioconversion methods utilizing specific enzymes have been developed. These enzymatic approaches offer advantages in terms of stereoselectivity and environmental impact, although they may be less common in commercial production.

Chemical Reactivity

The chemical behavior of 7-Aminoheptanoic acid hydrochloride is largely determined by its functional groups, which enable it to participate in a diverse range of chemical transformations.

Types of Reactions

The compound participates in several key reaction types:

Oxidation Reactions

The compound can undergo oxidation reactions that involve the addition of oxygen or removal of hydrogen, leading to formation of oxidized products. Common oxidizing agents include potassium permanganate under controlled conditions.

Reduction Reactions

Reduction processes can transform 7-Aminoheptanoic acid hydrochloride to form different derivatives through the addition of hydrogen or removal of oxygen. Reducing agents such as lithium aluminum hydride are typically employed for these transformations.

Substitution Reactions

Applications and Uses

7-Aminoheptanoic acid hydrochloride demonstrates remarkable versatility across multiple fields and industries due to its unique chemical properties.

Research Applications

In scientific research, the compound serves numerous functions:

  • Building block in organic synthesis, particularly for creating more complex molecules

  • Component in peptide synthesis, facilitating the creation of custom peptide sequences

  • Tool in studies investigating amino acid metabolism and protein interactions

  • Reagent in analytical chemistry procedures

Pharmaceutical Development

The pharmaceutical industry utilizes 7-Aminoheptanoic acid hydrochloride in various capacities:

  • Precursor in the synthesis of active pharmaceutical ingredients

  • Building block for peptide-based drugs, enhancing therapeutic efficacy

  • Component in drug delivery systems

  • Potential therapeutic agent targeting specific enzymes or pathways

Industrial Applications

Beyond research and pharmaceuticals, the compound finds use in broader industrial contexts:

Biotechnology

In the biotechnology sector, 7-Aminoheptanoic acid hydrochloride serves as:

  • A component in the production of biopolymers

  • A reagent in biochemical assays

  • A facilitator in drug formulation and delivery system development

Consumer Products

The compound has applications in consumer-facing industries:

  • Cosmetics: Incorporated into skincare formulations for its moisturizing properties

  • Food Industry: Used as a flavor enhancer and preservative, contributing to food safety and quality

ParameterValue
Typical Minimum Order1 KG
Standard Purity≥99%
Supply CapabilityUp to 20 tons/week (from major manufacturers)

Table 2: Commercial availability parameters

Biological Activity and Mechanism of Action

The biological behavior of 7-Aminoheptanoic acid hydrochloride determines its utility in biochemical and pharmaceutical applications.

Interaction with Biological Targets

The compound can interact with specific molecular targets through:

  • Binding to enzyme active sites, potentially resulting in enzyme inhibition

  • Participating in metabolic pathways involving amino acids

  • Interacting with cellular transport mechanisms

Effects on Metabolic Processes

When introduced to biological systems, 7-Aminoheptanoic acid hydrochloride may:

  • Modulate specific enzyme activities

  • Influence amino acid metabolism

  • Affect protein synthesis pathways

  • Participate in signaling cascades

The specificity of these interactions determines the compound's potential therapeutic applications and research value.

Comparison with Similar Compounds

Understanding how 7-Aminoheptanoic acid hydrochloride relates to structurally similar compounds provides context for its unique properties and applications.

Structural Analogs

Several compounds share structural similarities with 7-Aminoheptanoic acid hydrochloride but differ in specific aspects:

CompoundStructural DifferenceComparative Properties
6-Aminohexanoic acidOne carbon shorter chainDifferent solubility profile and biological activity
8-Aminooctanoic acidOne additional carbonModified interaction with biological targets
11-Aminoundecanoic acidFour additional carbonsDifferent physical properties and applications

Table 3: Structural analogs and their comparative properties

Functional Distinctions

The unique features of 7-Aminoheptanoic acid hydrochloride include:

  • Optimal chain length for specific biochemical interactions

  • Balanced hydrophilicity/hydrophobicity profile

  • Specific reactivity patterns due to the precise positioning of functional groups

These distinctions explain why this particular compound may be preferred over its analogs for certain applications.

ParameterClassification
GHS SymbolGHS07 (Warning)
Signal WordWarning
Hazard StatementsH315-H319 (Causes skin irritation; Causes serious eye irritation)
Precautionary StatementsP264-P280-P302+P352-P321-P332+P313-P362-P264-P280-P305+P351+P338-P337+P313P

Table 4: GHS hazard classification

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